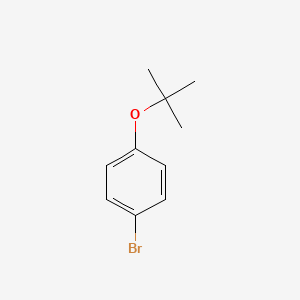
1-Bromo-4-(tert-butoxy)benzene
Cat. No. B1272080
Key on ui cas rn:
60876-70-2
M. Wt: 229.11 g/mol
InChI Key: QIWQHUCUWNGYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05484780
Procedure details


Sec-butyllithium (53.2 mmoles, 41 ml of 1.3M in hexane) was added dropwise at -78° C. to 4-bromo-t-butoxybenzene (53.2 mmoles, 12.2 g) in 200 ml THF, stirred at -78° C. for 1 hour, and added slowly to a solution of triisopropylborate (58.5 mmoles, 11.0g) in 50 ml THF while maintaining the temperature below -60° C. The mixture was allowed to warm gradually to -20° C. Chilled acetic acid (80 mmoles,9.6 ml) was added. Hydrogen peroxide (58.5 mmoles, 5.9 ml of 30% diluted with 5 ml water) was added dropwise over 15 minutes while maintaining the temperature below 0° C. After stirring 10 minutes, the solution was washed with ammonium sulfate solution, dried, and concentrated. The residue was triturated with hexane and filtered to yield 4.2 g of 4-t-butoxyphenol. (MS).






Identifiers


|
REACTION_CXSMILES
|
C([Li])(CC)C.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:9][CH:8]=1.C([O:21]B(OC(C)C)OC(C)C)(C)C.C(O)(=O)C.OO>C1COCC1>[C:14]([O:13][C:10]1[CH:11]=[CH:12][C:7]([OH:21])=[CH:8][CH:9]=1)([CH3:17])([CH3:16])[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)[Li]
|
|
Name
|
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
9.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
5.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at -78° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below -60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm gradually to -20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring 10 minutes
|
|
Duration
|
10 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution was washed with ammonium sulfate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

